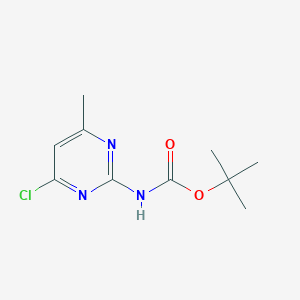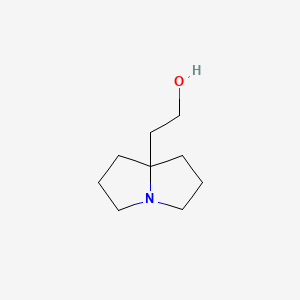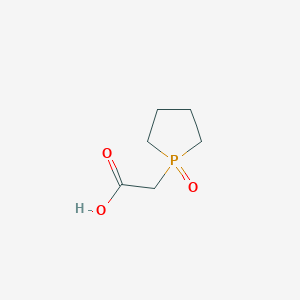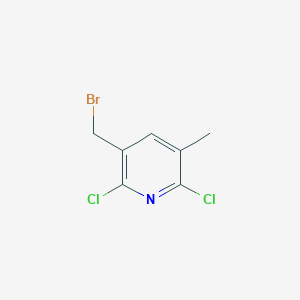
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is a halogenated pyridine derivative This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-methylpyridine typically involves the bromination of 2,6-dichloro-5-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,6-dichloro-5-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2,6-dichloro-5-methylpyridine.
Oxidation: Products include 2,6-dichloro-5-methylpyridine-3-carboxaldehyde and 2,6-dichloro-5-methylpyridine-3-carboxylic acid.
Reduction: The major product is 2,6-dichloro-5-methylpyridine.
Scientific Research Applications
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups and is used in similar nucleophilic substitution reactions.
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and allows for selective functionalization. The dichloro substitution pattern also provides additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6BrCl2N |
|---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-(bromomethyl)-2,6-dichloro-5-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-5(3-8)7(10)11-6(4)9/h2H,3H2,1H3 |
InChI Key |
OPWRJGHHMXERJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


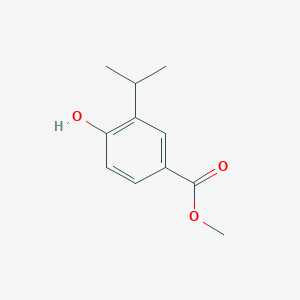
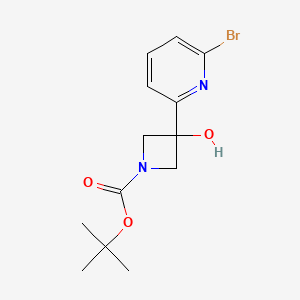
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
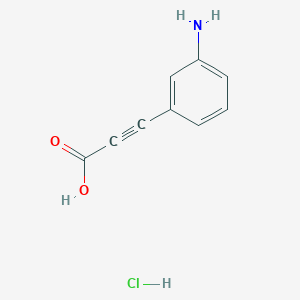
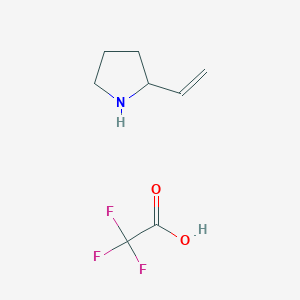
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
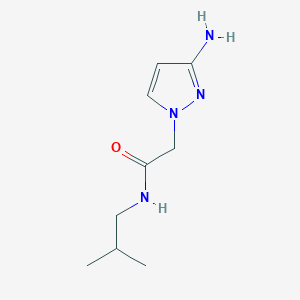
amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
